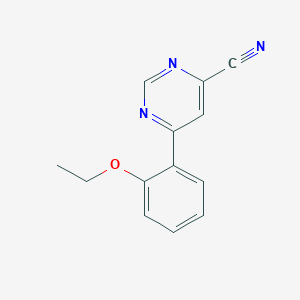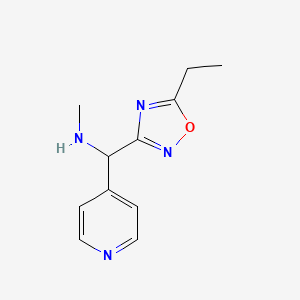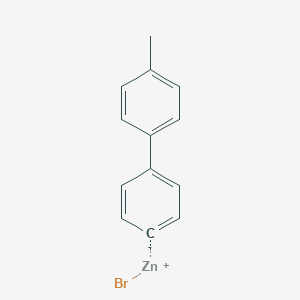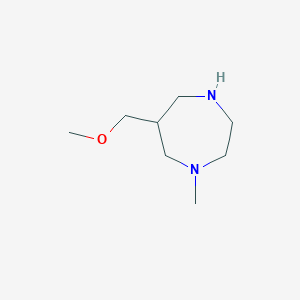
6-(Methoxymethyl)-1-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride is a chemical compound that belongs to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms, and the methoxymethyl and methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of substituted diazepine compounds.
Applications De Recherche Scientifique
1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex diazepine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological research, it may interact with neurotransmitter receptors, influencing synaptic transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-1,4-diazepine, hexahydro-6-methyl-1,1-dimethylethyl ester
- 1H-1,4-diazepine, hexahydro-6-hydroxy-6-methyl-1,1-dimethylethyl ester
Uniqueness
1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxymethyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1858250-42-6 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
6-(methoxymethyl)-1-methyl-1,4-diazepane |
InChI |
InChI=1S/C8H18N2O/c1-10-4-3-9-5-8(6-10)7-11-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
LWVUAOZKJOFDKU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNCC(C1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14881702.png)
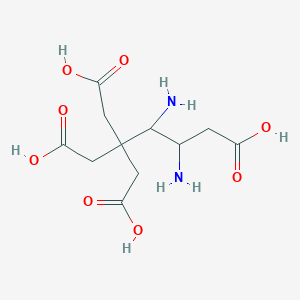
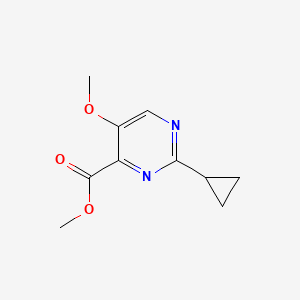

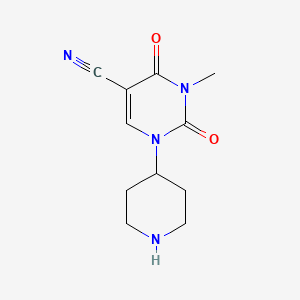
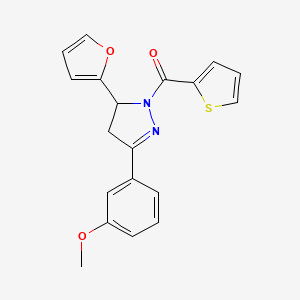
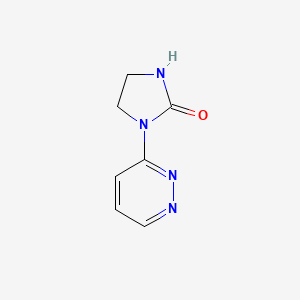
![(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14881749.png)


